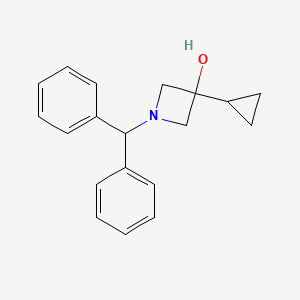

1-Benzhydryl-3-cyclopropylazetidin-3-ol

Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Organic and Medicinal Chemistry Research

Azetidines, which are four-membered nitrogen-containing saturated heterocycles, have emerged as valuable scaffolds in medicinal chemistry. nih.gov Despite the inherent ring strain, they possess reasonable chemical stability, which is greater than that of the related three-membered aziridines. rsc.org This balance of strain and stability allows for unique reactivity that can be leveraged in organic synthesis. rsc.org

The rigid structure of the azetidine ring is a key feature, as it limits the conformational flexibility of a molecule. enamine.net This pre-defined spatial orientation of substituents can lead to higher binding affinity with biological targets, as it reduces the entropic penalty upon binding. enamine.net Consequently, azetidine-containing compounds have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and central nervous system disorders. nih.gov The azetidine moiety is a component in numerous approved and experimental drugs, with azetidine-2-ones (β-lactams) being particularly prominent for their antibacterial properties. lifechemicals.com

Overview of Benzhydryl and Cyclopropyl (B3062369) Moieties in Biologically Relevant Compounds

The benzhydryl (or diphenylmethyl) group and the cyclopropyl group are both important structural motifs frequently incorporated into biologically active molecules to modulate their properties.

The benzhydryl group , consisting of two phenyl rings attached to a single carbon, is a bulky and lipophilic moiety. ontosight.aiwikipedia.org It is a common structural feature in a variety of commercial drugs. nih.gov For instance, the antihistamine diphenhydramine (B27) and the Parkinson's disease medication benztropine (B127874) both feature a benzhydryl group. chemicalbull.com Its presence can significantly influence a molecule's pharmacokinetic profile and its ability to interact with biological targets. nih.govchemicalbull.com

The cyclopropyl group is a three-membered carbocyclic ring that has gained increasing attention in drug design. scientificupdate.comnih.gov Its unique electronic and steric properties impart several advantageous characteristics. The strained ring structure leads to shorter, stronger carbon-hydrogen bonds, which can increase metabolic stability by making the group less susceptible to oxidation by cytochrome P450 enzymes. hyphadiscovery.com The cyclopropyl ring can also enhance potency, reduce off-target effects, and serve as a rigid linker or an isosteric replacement for other groups like alkenes or isopropyl groups. scientificupdate.comiris-biotech.de Over the last decade, numerous drugs approved by the FDA contain a cyclopropyl moiety, highlighting its proven track record in medicinal chemistry. scientificupdate.com

Table 2: Key Properties of Constituent Moieties

| Moiety | Common Properties in Medicinal Chemistry |

|---|---|

| Azetidine | Provides structural rigidity, acts as a stable scaffold, diverse pharmacological activities. nih.govenamine.net |

| Benzhydryl | Bulky and lipophilic, present in many CNS-active drugs, influences pharmacokinetics. nih.govchemicalbull.com |

| Cyclopropyl | Enhances metabolic stability, increases potency, provides conformational constraint. nih.govhyphadiscovery.comiris-biotech.de |

Research Landscape of 1-Benzhydryl-3-cyclopropylazetidin-3-ol and Analogous Structures

The direct research landscape for this compound is primarily centered on its availability as a chemical entity for research purposes. chemscene.com However, significant research exists for structurally analogous compounds, particularly those based on the 1-benzhydrylazetidin-3-ol (B14779) core.

Research into compounds like 1-benzhydrylazetidin-3-ol has focused on developing efficient and scalable synthesis processes. researchgate.net These efforts aim to produce the core scaffold with high purity and yield, which is crucial for its use as a key intermediate in the synthesis of more complex pharmaceutical agents. researchgate.net The synthesis of the related ketone, 1-benzhydrylazetidin-3-one (B119530), from 1-benzhydrylazetidin-3-ol via oxidation has also been described, further expanding the synthetic utility of this class of compounds. chemicalbook.com These foundational studies on analogous structures provide the chemical framework and starting materials necessary for the synthesis and future investigation of more complex derivatives like this compound.

Current Research Hypotheses and Objectives for Investigating this compound

While specific published studies detailing the investigation of this compound are limited, its structure allows for the formulation of several research hypotheses based on the principles of medicinal chemistry. The primary objective for synthesizing and studying this molecule would be to explore the synergistic effects of combining the three key moieties into a single compound.

Key Research Hypotheses:

Novel CNS Agents: Given that the benzhydryl group is a well-known pharmacophore in drugs targeting the central nervous system (CNS), a primary hypothesis is that this compound could exhibit novel CNS activity. The rigid azetidine scaffold could precisely orient the benzhydryl group for optimal interaction with CNS receptors or transporters.

Improved Drug-like Properties: Researchers might hypothesize that the incorporation of the cyclopropyl group would confer superior metabolic stability compared to analogous structures lacking this moiety. hyphadiscovery.com This could lead to an improved pharmacokinetic profile, a key objective in drug discovery.

Enhanced Potency and Selectivity: The combination of the rigid azetidine core and the conformationally constraining cyclopropyl group could lead to a molecule with high binding affinity and selectivity for a specific biological target. The hydroxyl group also provides a potential hydrogen bonding site, which can be crucial for target engagement.

The overarching objective would be to synthesize this compound and its derivatives for screening in various biological assays (e.g., receptor binding assays, enzyme inhibition assays) to identify potential therapeutic applications. The structure represents a logical convergence of well-established medicinal chemistry strategies to create novel chemical matter with potentially valuable pharmacological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-cyclopropylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMPBRDWANPNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Benzhydryl 3 Cyclopropylazetidin 3 Ol

Synthetic Routes to the Azetidin-3-ol (B1332694) Core Structure

The construction of the azetidine-3-ol skeleton is a foundational step in the synthesis of 1-Benzhydryl-3-cyclopropylazetidin-3-ol. This strained four-membered ring can be assembled through various strategies, primarily involving the formation of the ring from linear precursors or through cycloaddition reactions.

Precursor Synthesis Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring from acyclic precursors is a common and versatile strategy. These methods typically involve an intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group to form the four-membered ring.

One established method involves the cyclization of γ-amino alcohols or their derivatives. For instance, 1,3-amino alcohols can be converted into azetidines through a two-step process involving the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by base-induced intramolecular cyclization. A more direct approach utilizes 3-amino-1-halopropanes or related substrates. The reaction of primary amines with 1,3-dihalopropanes can also yield N-substituted azetidines, though this can sometimes be complicated by polymerization or the formation of larger rings. organic-chemistry.org

More advanced strategies include the intramolecular aminolysis of epoxy amines. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to substituted azetidines. frontiersin.org Another innovative approach involves intermolecular C-H amination of alkyl bromides to introduce the nitrogen center, followed by intramolecular cyclization to furnish the azetidine ring. nsf.gov This method offers a high degree of flexibility in substrate scope.

A key precursor for the synthesis of C3-substituted azetidin-3-ols is an azetidin-3-one (B1332698). The synthesis of chiral azetidin-3-ones can be achieved through a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which generates a reactive α-oxogold carbene that undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov This precursor is pivotal for the subsequent introduction of the cyclopropyl (B3062369) group.

| Precursor Type | General Reaction | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| γ-Haloamines | Intramolecular SN2 Cyclization | Base (e.g., NaH, K₂CO₃) | nsf.gov |

| cis-3,4-Epoxy amines | Intramolecular Regioselective Aminolysis | La(OTf)₃ | frontiersin.org |

| N-Propargylsulfonamides | Gold-Catalyzed Oxidative Cyclization | Gold(I) catalyst, Oxidant (e.g., Pyridine N-oxide) | nih.gov |

| α-bromo-N-sulfonylpyrrolidinones | Base-induced Ring Contraction | K₂CO₃, Methanol | rsc.org |

Cycloaddition Approaches for Azetidine Ring Construction

Cycloaddition reactions offer a powerful and often stereocontrolled method for the direct construction of the four-membered azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] cycloaddition is one of the most direct methods for synthesizing azetidine rings. A prominent example is the Staudinger ketene-imine cycloaddition, where a ketene (B1206846) reacts with an imine to form a β-lactam (azetidin-2-one). mdpi.com While this yields an azetidin-2-one, subsequent chemical modifications can lead to other azetidine derivatives.

A more direct route to azetidines is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.org Recent advancements have enabled this reaction using visible light and a photocatalyst, making it a milder and more general protocol. chemrxiv.orgnih.gov This method can generate highly functionalized azetidines with good diastereoselectivity. nih.gov The reaction proceeds through a triplet energy transfer mechanism, leading to stereoconvergence where the stereochemistry of the product is independent of the starting alkene or imine isomer. chemrxiv.orgnih.gov

Other cycloaddition strategies, such as [3+1] cycloadditions between cyclopropane (B1198618) derivatives and amines, have also been developed. organic-chemistry.org These diverse cycloaddition approaches provide rapid access to complex azetidine scaffolds from simple starting materials. nih.gov

| Reaction Type | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | Imine (or Oxime) + Alkene | UV light or Visible Light + Photocatalyst (e.g., Iridium complex) | Direct formation of azetidine ring; can be highly diastereoselective. | rsc.orgchemrxiv.orgnih.gov |

| Staudinger Cycloaddition | Ketene + Imine | Typically thermal | Forms β-lactam (azetidin-2-one) core. | mdpi.com |

| [3+1] Annulation | Cyclopropane 1,1-diester + Aromatic Amine | Lewis Acid + (Hypo)iodite catalyst | Forms functionalized azetidines via ring-opening and C-N bond formation. | organic-chemistry.org |

Regioselective and Stereoselective Introduction of Benzhydryl and Cyclopropyl Moieties

Once the azetidine core is established, the specific installation of the N1-benzhydryl and C3-cyclopropyl groups is required to complete the synthesis of this compound. These steps must be carefully controlled to ensure the correct regiochemistry and stereochemistry.

Strategies for N1-Benzhydryl Group Incorporation

The benzhydryl (diphenylmethyl) group is typically introduced onto the azetidine nitrogen via a nucleophilic substitution reaction. If the synthesis starts with a pre-formed azetidin-3-ol or azetidin-3-one, the secondary amine of the ring can be alkylated using a benzhydryl halide, such as benzhydryl bromide or benzhydryl chloride, in the presence of a base.

An alternative and common strategy involves synthesizing 1-benzhydrylazetidin-3-one (B119530) as a key intermediate. This can be achieved by reacting benzhydrylamine with a suitable three-carbon dielectrophile, such as epichlorohydrin, followed by oxidation of the resulting 1-benzhydrylazetidin-3-ol (B14779). researchgate.netchemicalbook.com The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is an effective method for converting 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one in high yield. chemicalbook.com This ketone then serves as the direct precursor for the introduction of the C3-cyclopropyl group.

Approaches for C3-Cyclopropyl Group Attachment

The most direct and efficient method for attaching the cyclopropyl group to the C3 position of the azetidine ring is through the nucleophilic addition of an organometallic cyclopropyl reagent to a 1-benzhydrylazetidin-3-one intermediate.

This transformation is typically accomplished using a Grignard reagent, such as cyclopropylmagnesium bromide (c-PrMgBr), or an organolithium reagent like cyclopropyllithium (c-PrLi). The reaction involves the attack of the nucleophilic cyclopropyl carbanion on the electrophilic carbonyl carbon of the azetidin-3-one. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound. The choice of solvent (e.g., tetrahydrofuran, diethyl ether) and reaction temperature is critical for optimizing the yield and minimizing side reactions.

| Substrate | Reagent | Typical Solvent | Product |

|---|---|---|---|

| 1-Benzhydrylazetidin-3-one | Cyclopropylmagnesium bromide (c-PrMgBr) | Tetrahydrofuran (THF) | This compound |

| 1-Benzhydrylazetidin-3-one | Cyclopropyllithium (c-PrLi) | Diethyl ether or THF | This compound |

Control of Stereochemistry in this compound Synthesis

The addition of the cyclopropyl group to the prochiral C3-carbonyl of 1-benzhydrylazetidin-3-one creates a new stereocenter at the C3 position. As a result, the product can exist as a racemic mixture of two enantiomers. Achieving stereocontrol to produce a single enantiomer is a significant challenge in modern synthetic chemistry.

Several strategies can be employed to influence the stereochemical outcome:

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the azetidine ring to direct the incoming nucleophile to one face of the carbonyl group. However, this approach can be synthetically demanding.

Chiral Catalysts: The use of a chiral Lewis acid or a chiral ligand in conjunction with the organometallic reagent could catalyze the addition enantioselectively. This approach is highly attractive due to its efficiency.

Substrate Control: If the azetidine ring already contains a stereocenter, it could potentially direct the stereochemical outcome of the nucleophilic addition through diastereoselective control. However, in the case of 1-benzhydrylazetidin-3-one, there are no pre-existing stereocenters to guide the reaction.

The development of stereocontrolled synthetic routes, such as those for azetidine 2,3-dicarboxylic acids, highlights the importance and feasibility of controlling stereochemistry in azetidine chemistry. nih.gov While specific methods for the enantioselective synthesis of this compound are not extensively documented in general literature, the principles of asymmetric synthesis provide a clear framework for how such control could be achieved, likely through chiral catalysis of the key cyclopropyl addition step.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical landscape of this compound is rich and varied, offering numerous possibilities for functional group transformations. These modifications can be strategically employed to explore the structure-activity relationships (SAR) of resulting analogues and to fine-tune their physicochemical properties. The primary sites for derivatization include the azetidine ring, the C3-hydroxyl group, the cyclopropyl moiety, and the benzhydryl group. A key intermediate for the synthesis of this compound is 1-benzhydrylazetidin-3-one, which can be obtained through the oxidation of 1-benzhydrylazetidin-3-ol. The target compound is then synthesized via a Grignard reaction of 1-benzhydrylazetidin-3-one with cyclopropylmagnesium bromide.

Reactions Involving the Azetidine Ring System for Derivatization

The strained four-membered azetidine ring is susceptible to ring-opening reactions, which can be initiated by various electrophiles. This reactivity provides a pathway to linear amino alcohol derivatives, which can serve as precursors for other complex molecules. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. In the case of this compound, the bulky benzhydryl group on the nitrogen atom can influence the approach of reagents and the stability of reaction intermediates.

Lewis acids can catalyze the ring-opening of azetidines, often leading to the formation of γ-substituted amines. researchgate.net For instance, treatment with a Brønsted or Lewis acid in the presence of a nucleophile can lead to the cleavage of one of the C-N bonds. The presence of the hydroxyl group at the C3 position may also participate in these reactions, potentially leading to rearrangements or the formation of cyclic ethers under certain conditions.

Recent studies have highlighted the unique role of the benzhydryl group in facilitating the ring-opening of azetidinols. nih.gov This suggests that the reactivity of the azetidine ring in the target compound is likely to be influenced by the electronic and steric properties of this bulky substituent.

Modifications at the C3-Hydroxyl Position for Analog Generation

The tertiary hydroxyl group at the C3 position is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups through etherification and esterification reactions. These modifications can significantly alter the polarity, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical parameters for biological activity.

Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Alternatively, acid-catalyzed reactions with alcohols can also yield ethers. The choice of the alkylating agent allows for the introduction of diverse substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Esterification: Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. This reaction introduces an ester functionality, which can act as a prodrug moiety or contribute to the binding of the molecule to its biological target. A variety of ester derivatives can be synthesized, each with unique electronic and steric properties.

| Reaction Type | Reagents | Product Functional Group | Potential for Diversity |

| Etherification | Alkyl halides, Sodium hydride | Ether (-OR) | High: Introduction of various alkyl, aryl, and heterocyclic groups. |

| Esterification | Acyl chlorides, Pyridine | Ester (-OC(O)R) | High: Introduction of a wide range of acyl groups. |

Derivatization of the Cyclopropyl Moiety for Structural Exploration

The cyclopropyl group is not merely a passive substituent; its strained ring system offers unique opportunities for chemical transformations. Ring-opening reactions of the cyclopropyl group can lead to the formation of linear chains with defined stereochemistry, providing access to a different chemical space.

Electrophilic ring-opening of cyclopropanes can be initiated by various reagents, including halogens, mineral acids, and metal salts. researchgate.net The regioselectivity of the ring-opening is dictated by the electronic nature of the substituents on the cyclopropyl ring and the azetidine core. For instance, treatment with a protic acid could lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile.

Furthermore, the cyclopropyl group can participate in radical reactions. Oxidative radical ring-opening can be initiated by radical initiators, leading to the formation of functionalized alkyl radicals that can undergo further reactions. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Electrophilic Ring-Opening | Protic acids, Halogens | 1,3-difunctionalized propane (B168953) derivatives |

| Radical Ring-Opening | Radical initiators | Functionalized open-chain amines |

Transformations on the Benzhydryl Moiety for SAR Studies

The benzhydryl group, while often used as a bulky protecting group for the nitrogen atom, can also be a site for modification to probe structure-activity relationships. The two phenyl rings offer positions for the introduction of various substituents, which can modulate the electronic and steric properties of the entire molecule.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, can be employed to introduce functional groups onto the phenyl rings. nih.govnih.gov The directing effects of the existing substituents will govern the position of the new functional groups.

Alternatively, the entire benzhydryl group can be cleaved and replaced with other substituents. Reductive cleavage, for example, using catalytic hydrogenation, can remove the benzhydryl group, yielding the secondary amine. This free amine can then be derivatized with a wide array of substituents, including alkyl, acyl, or sulfonyl groups. Ozonolysis has also been reported as a method for the selective cleavage of the benzhydryl group from nitrogen. beilstein-journals.orgthieme-connect.com

| Modification | Reagents/Conditions | Purpose |

| Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃ | Introduce electronic and steric diversity for SAR studies. |

| Cleavage (Hydrogenolysis) | H₂, Pd/C | Removal of the benzhydryl group for further N-functionalization. |

| Cleavage (Ozonolysis) | O₃, then reducing agent | Mild cleavage of the benzhydryl group. |

Development of Novel Analogues and Libraries Based on the this compound Scaffold for Research Purposes

The this compound scaffold is an excellent starting point for the construction of combinatorial libraries of novel compounds for high-throughput screening in drug discovery programs. nih.gov The multiple points of derivatization allow for the generation of a large number of analogues with diverse chemical properties.

A diversity-oriented synthesis approach can be employed, where the core scaffold is systematically modified at each of its reactive sites. nih.gov For example, a library could be generated by reacting a set of different alkylating agents at the C3-hydroxyl position, followed by a series of modifications on the benzhydryl group.

The development of such libraries can be facilitated by solid-phase synthesis techniques, where the scaffold is attached to a solid support, allowing for easy purification after each reaction step. This approach enables the rapid and efficient synthesis of a large number of compounds for biological evaluation. The diverse functionalities that can be introduced onto the scaffold make it a promising platform for the discovery of new therapeutic agents.

Mechanistic Studies and Molecular Target Elucidation for 1 Benzhydryl 3 Cyclopropylazetidin 3 Ol in Preclinical Research

Exploration of Biological Activities in In Vitro Research Models

The biological potential of compounds structurally related to 1-Benzhydryl-3-cyclopropylazetidin-3-ol has been investigated across various in vitro models, revealing a spectrum of activities ranging from antimicrobial to antiproliferative effects. These studies form the basis for understanding the potential therapeutic applications of this class of compounds.

The azetidine (B1206935) ring is a core component of many well-known antibiotics, and its derivatives are actively researched for their antimicrobial properties. derpharmachemica.comlifechemicals.com Azetidin-2-one derivatives, in particular, have demonstrated a broad range of biological activities, including antibacterial and antifungal effects. derpharmachemica.compharmatutor.org

Research on novel azetidine-2-one derivatives has shown significant activity against various microbial strains. For instance, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives were synthesized and showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and anti-tubercular activity against Mycobacterium tuberculosis. The presence of a β-Lactam ring is often associated with this antimicrobial activity, which can be enhanced by the addition of different chemical groups to the azetidine ring.

Similarly, other studies have reported that 3-chloro monocyclic β-lactams exhibit potent antimicrobial activities. derpharmachemica.com For example, newly synthesized coumarinyl-azetidinone derivatives showed interesting antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes, and some compounds in the series displayed good antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. derpharmachemica.com Another study on novel azetidine-2-one derivatives of 1H-benzimidazole found that several of the synthesized compounds exhibited good antibacterial activity. epa.gov

Table 1: Antimicrobial Activity of Selected Azetidine Analogs

| Compound Type | Tested Strains | Observed Activity |

|---|---|---|

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | S. aureus, E. coli, C. albicans, M. tuberculosis | Significant activity against tested bacterial, fungal, and mycobacterium strains. |

| Coumarinyl-azetidinone derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatus | Interesting antibacterial and good antifungal activity for some derivatives. derpharmachemica.com |

This table is interactive. Click on the headers to sort the data.

The antiproliferative potential of compounds containing benzhydryl and azetidine scaffolds has been a significant area of investigation. In order to explore the antiproliferative effect associated with the piperazine (B1678402) framework, a variety of 1-benzhydrylpiperazine (B193184) derivatives were synthesized and evaluated. nih.gov These compounds were tested for their growth inhibitory effects against several human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), HeLa (cervix), and HT-29 (colon), with some compounds showing interesting results. nih.gov

Similarly, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues were designed as potential anticancer agents. nih.gov These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with some showing IC50 values in the nanomolar range. nih.gov The potent compounds were also effective in the triple-negative breast cancer cell line MDA-MB-231. nih.gov Further research into novel benzimidazole (B57391) acrylonitriles, which can be considered structurally related, also showed potent antiproliferative activity against various cancer cells in vitro. mdpi.com

A study on benzhydryl piperazine-1,2,3-triazoline hybrids revealed that some of these compounds possess potent anticancer potential against various human cancer cell lines. bohrium.com

Table 2: In Vitro Antiproliferative Activity of Structurally Related Compounds

| Compound Class | Cell Lines Tested | Key Findings |

|---|---|---|

| 1-Benzhydrylpiperazine derivatives | MCF-7, HepG-2, HeLa, HT-29 | Four compounds exhibited interesting growth inhibitory effects against all four cell lines. nih.gov |

| 3-substituted Azetidin-2-ones | MCF-7, MDA-MB-231 | Several compounds showed potent activity with IC50 values in the 10–33 nM range. nih.gov |

This table is interactive. Click on the headers to sort the data.

The benzhydryl group has been incorporated into molecules designed to target specific enzymes, such as histone deacetylases (HDACs). A study focused on the design and discovery of potent HDAC inhibitors using 1-benzhydryl piperazine as a surface recognition group. mdpi.comchemrxiv.org This research identified both selective HDAC6 inhibitors and non-selective nanomolar HDAC inhibitors within the series. mdpi.comchemrxiv.org The most promising non-selective HDAC inhibitor demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model. mdpi.com

Furthermore, azetidine-based compounds have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3). nih.govnih.gov A series of azetidine compounds were found to irreversibly bind to Stat3 and selectively inhibit its activity with IC50 values in the sub-micromolar to low micromolar range, showing much higher potency against Stat3 compared to Stat1 or Stat5. nih.govnih.gov

Several studies have investigated the antioxidant properties of azetidine derivatives. A synthesized azetidine-2-one derivative was screened for its antioxidant activity and exhibited good results, suggesting that this class of compounds has scavenging ability against free radicals. jmchemsci.comjmchemsci.comresearchbib.com Another study on azetidine-2-one derivatives of ferulic acid found that all the investigated compounds possess good antioxidant activity at low concentrations, with one compound showing an effect comparable to ascorbic acid. mdpi.com

The antioxidant activity of a series of benzhydryl piperazine conjugated 1,2,3-triazoline (B1256620) hybrids was also assessed using the DPPH assay, with one compound displaying moderate DPPH scavenging activity. bohrium.com

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For analogs of this compound, research has pointed towards enzymes like HDACs and transcription factors like Stat3 as potential targets.

Enzyme kinetic studies are fundamental to characterizing the inhibitory potential of a compound. For a series of novel benzamide (B126) derivatives, kinetic studies revealed that the most potent compound inhibited both α-amylase and α-glucosidase in a competitive manner. researchgate.net

In the context of azetidine-based compounds, a study on Stat3 inhibitors demonstrated that these compounds irreversibly bind to Stat3 and directly inhibit its DNA-binding activity in vitro, with IC50 values ranging from 0.38 to 2.07 μM. nih.gov Isothermal titration calorimetry (ITC) studies confirmed the direct binding of an azetidine-based inhibitor to Stat3 with a dissociation constant (KD) of 1.97 μM. nih.gov Mass spectrometry and site-directed mutagenesis studies further identified key cysteine residues in Stat3 that are essential for the covalent binding and high-potency inhibition by these azetidine compounds. nih.gov

For the 1-benzhydryl piperazine-based HDAC inhibitors, in vitro HDAC screening identified compounds with nanomolar IC50 values, indicating potent inhibition of these enzymes. mdpi.comchemrxiv.org

While specific enzyme kinetic data for this compound is not available, the findings for these structurally related compounds suggest that it may also act as an inhibitor of specific enzymes or transcription factors, and that its mechanism could involve competitive or irreversible binding. Further research is necessary to elucidate the precise molecular targets and kinetic parameters for this specific compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ascorbic acid |

| Ferulic acid |

| α-amylase |

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are a fundamental tool in drug discovery to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of receptors, followed by the separation of bound and unbound ligands to quantify the interaction. nih.gov The affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). The data generated from these assays are crucial for understanding how a compound like this compound might interact with its molecular target.

Table 1: Hypothetical Receptor Binding Affinity for this compound

| Target Receptor | Ligand | Ki (nM) | Assay Type |

| Target X | This compound | Data not available | Radioligand Competition |

| Target Y | This compound | Data not available | Fluorescence Polarization |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Cellular Pathway Perturbation Analyses

Once a ligand-target interaction is identified, researchers investigate the downstream effects on cellular pathways. This involves treating cells with the compound and analyzing changes in signaling cascades, gene expression, or protein activity. Techniques such as Western blotting, qPCR, and reporter gene assays are commonly used to map the cellular response to the compound and understand its functional consequences.

Biochemical and Biophysical Approaches to Mechanism of Action Elucidation

A variety of biochemical and biophysical techniques can provide deeper insights into the mechanism of action of a novel compound.

Spectroscopic Techniques in Ligand-Target Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing the direct interaction between a ligand and its target protein. These techniques can provide information on the binding kinetics, thermodynamics, and conformational changes that occur upon binding, offering a detailed view of the molecular recognition process.

Crystallographic Studies for Binding Mode Determination

X-ray crystallography can provide an atomic-level three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the precise binding mode, identifying key interacting residues, and guiding further drug design and optimization efforts through structure-based design.

Proteomic and Metabolomic Profiling in Response to this compound

Proteomics and metabolomics are large-scale approaches to study the global changes in protein and metabolite levels within a biological system in response to a drug. malariaworld.orgnih.gov These "omics" technologies can help to identify not only the primary target of a compound but also off-target effects and broader cellular pathways that are impacted. nih.govmdpi.comnih.govnih.gov

Table 2: Hypothetical Proteomic and Metabolomic Changes Induced by this compound

| Omics Approach | Key Findings | Potential Implication |

| Proteomics | Data not available | Data not available |

| Metabolomics | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Theoretical and Computational Chemistry Applications for 1 Benzhydryl 3 Cyclopropylazetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.govnih.gov For 1-Benzhydryl-3-cyclopropylazetidin-3-ol, methods like Density Functional Theory (DFT) would be invaluable for characterizing its electronic structure, reactivity, and the energetics of different conformations.

The conformational flexibility of this compound is determined by the interplay of several structural features: the puckering of the azetidine (B1206935) ring, the orientation of the large N-benzhydryl group, and the rotation of the cyclopropyl (B3062369) and hydroxyl substituents. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers for interconversion between them.

A systematic conformational search followed by geometry optimization and frequency calculations using quantum chemistry methods would reveal the potential energy surface (PES) of the molecule. Key torsions to be investigated would include the C-N-C(benzhydryl) bond and the C-C(cyclopropyl) bond. The results would likely show a complex energy landscape with several local minima. The benzhydryl group, due to its steric bulk, is expected to significantly influence the preferred conformations. nih.govuni-mainz.de Studies on similarly N-substituted azetidines have shown that bulky substituents can dictate the ring's pucker and the orientation of other groups. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents a hypothetical scenario for the relative energies of different conformers, which could be obtained from quantum chemical calculations. The global minimum is the most stable conformation, set as the reference point (0.00 kcal/mol).

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population at 298K (%) |

| A (Global Minimum) | N-C-C-OH: 60, C-N-CH-Ph1: 75 | 0.00 | 75.3 |

| B | N-C-C-OH: -60, C-N-CH-Ph1: 78 | 1.25 | 13.5 |

| C | N-C-C-OH: 180, C-N-CH-Ph1: 170 | 2.50 | 2.4 |

| D | N-C-C-OH: 65, C-N-CH-Ph1: -70 | 3.10 | 1.1 |

Note: This data is illustrative and represents the type of output expected from a detailed conformational analysis.

Quantum chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimental findings and interpret complex spectra. jmchemsci.comresearchgate.net For a novel or sparsely characterized compound like this compound, these predictions are particularly valuable.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict NMR chemical shifts. These predictions, when compared with experimental spectra, can help confirm the compound's structure and assign specific signals to the correct atoms.

IR Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical infrared spectrum. This can aid in the identification of characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group and C-N stretches within the azetidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing insights into its UV-Visible absorption spectrum. This is particularly relevant for understanding the electronic behavior of the benzhydryl chromophore. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.commdpi.com An MD simulation of this compound, either in a solvent or interacting with a biological target, would provide a wealth of information.

By simulating the molecule's movements, MD can explore a wider range of conformations than static methods, revealing how the molecule behaves at physiological temperatures. This is crucial for understanding its flexibility and the predominant shapes it adopts in solution. If this molecule were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein. These simulations can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds from the hydroxyl group), and estimate the binding free energy, providing crucial insights for lead optimization. mdpi.com

Virtual Screening and De Novo Design Methodologies for Azetidinol-Based Libraries

The azetidinol (B8437883) scaffold is a valuable starting point for building chemical libraries for drug discovery. nih.gov Computational techniques like virtual screening and de novo design can efficiently explore the vast chemical space around this core structure.

Virtual Screening: If a biological target for azetidinol-based compounds is identified, virtual screening can be used to search large databases of compounds for molecules that are likely to bind to it. researchgate.netnih.gov A library of virtual compounds based on the this compound scaffold could be created by varying the substituents. These virtual molecules would then be "docked" into the active site of the target protein, and scoring functions would rank them based on their predicted binding affinity. semanticscholar.org

De Novo Design: This approach uses algorithms to build novel molecules from scratch, piece by piece, directly within the binding site of a target. chemrxiv.org Starting with the azetidinol core, these programs could suggest modifications and additions that would optimize interactions with the protein, potentially leading to the design of highly potent and selective ligands.

Cheminformatics Approaches to Library Design and Property Prediction

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.net For a library of compounds based on the this compound scaffold, cheminformatics tools would be essential for ensuring the quality and diversity of the library and for predicting key drug-like properties.

This includes calculating molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and the number of rotatable bonds. These descriptors can be used to filter the library to include only compounds with properties favorable for oral bioavailability and CNS penetration. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once initial biological data is available. These models correlate structural features of the molecules with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. nih.gov

Table 2: Predicted Physicochemical Properties for a Hypothetical Azetidinol-Based Library

This table shows an example of how cheminformatics tools can be used to predict key properties for a virtual library of compounds derived from the lead structure.

| Compound ID | Modification | Molecular Weight ( g/mol ) | Predicted logP | Polar Surface Area (Ų) |

| Lead-001 | (Parent Compound) | 307.42 | 3.85 | 32.46 |

| Lib-002 | Replace -OH with -OCH₃ | 321.45 | 4.01 | 29.54 |

| Lib-003 | Replace Cyclopropyl with H | 267.37 | 3.50 | 32.46 |

| Lib-004 | Add 4-F to one Benzhydryl Phenyl | 325.41 | 4.15 | 32.46 |

| Lib-005 | Replace Benzhydryl with Benzyl | 217.30 | 2.10 | 32.46 |

Note: These values are illustrative and would be calculated using cheminformatics software to guide library design.

Future Research Perspectives and Potential Academic Impact of 1 Benzhydryl 3 Cyclopropylazetidin 3 Ol Investigations

Strategic Development of 1-Benzhydryl-3-cyclopropylazetidin-3-ol as a Research Scaffold

The development of this compound as a research scaffold offers a promising avenue for the exploration of new chemical space in drug discovery and materials science. The inherent ring strain of the azetidine (B1206935) core provides a unique three-dimensional geometry that is sought after in the design of bioactive molecules.

Key Features as a Research Scaffold:

| Feature | Description | Potential Applications |

| Strained Azetidine Core | The four-membered ring imparts conformational rigidity and a distinct spatial arrangement of substituents. | Design of enzyme inhibitors, receptor modulators, and probes for biological systems. |

| Benzhydryl Protecting Group | A bulky and lipophilic group that can influence solubility and pharmacokinetic properties. It can be cleaved under specific conditions to allow for further functionalization. | Modulation of drug-like properties, prodrug strategies. |

| Cyclopropyl (B3062369) Moiety | A reactive three-membered ring that can undergo various ring-opening reactions, serving as a linchpin for further chemical transformations. | Introduction of diverse functional groups and construction of more complex molecular architectures. |

| Tertiary Alcohol | Provides a site for functionalization through esterification, etherification, or conversion to other functional groups, enabling the synthesis of compound libraries. | Library synthesis for high-throughput screening, development of derivatives with tailored properties. |

The strategic derivatization of this scaffold could lead to the generation of libraries of novel compounds for screening against various biological targets. The combination of the rigid azetidine core and the reactive cyclopropyl group allows for the creation of molecules with diverse and well-defined three-dimensional shapes, a critical factor for achieving high affinity and selectivity in drug-receptor interactions.

Interdisciplinary Approaches in Azetidinol (B8437883) Research (e.g., chemical biology, materials science)

The unique properties of this compound and its derivatives make them attractive candidates for interdisciplinary research, bridging the gap between synthetic chemistry, chemical biology, and materials science.

In chemical biology , azetidine-containing molecules can be employed as chemical probes to study biological processes. The conformational constraint imposed by the azetidine ring can be exploited to design highly selective ligands for proteins and other biological macromolecules. For instance, derivatives of this compound could be synthesized with fluorescent tags or photoaffinity labels to enable the visualization and identification of their cellular targets.

In materials science , the rigid and compact nature of the azetidine scaffold can be utilized in the design of novel polymers and functional materials. The introduction of azetidine units into polymer backbones could influence their thermal and mechanical properties. Furthermore, the potential for controlled ring-opening of the cyclopropyl group could be harnessed for the development of responsive materials that change their properties in response to specific stimuli. Recent research has highlighted the utility of azetidines in creating novel energetic materials, suggesting another potential avenue for the application of functionalized this compound derivatives. chemrxiv.org

Challenges and Opportunities in the Academic Exploration of Novel Azetidine Derivatives

The academic exploration of novel azetidine derivatives, including those derived from this compound, presents both challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of substituted azetidines can be challenging due to the inherent ring strain, often requiring specialized synthetic methods and careful control of reaction conditions. nih.gov

Stereochemical Control: Achieving high levels of stereoselectivity in the functionalization of the azetidine ring is a critical and often difficult aspect of their synthesis.

Limited Commercial Availability: The availability of diverse and functionalized azetidine building blocks is limited compared to more common five- and six-membered heterocycles, which can hinder rapid exploration of their chemical space.

Opportunities:

Exploration of Novel Bioactivities: The unique structural features of azetidines offer the potential to discover novel biological activities and to develop drugs with new mechanisms of action.

Development of New Synthetic Methodologies: The challenges associated with azetidine synthesis drive the development of innovative and efficient synthetic methods, contributing to the broader field of organic chemistry.

Access to Untapped Chemical Space: The under-exploration of azetidine-containing compounds represents a significant opportunity to discover novel molecules with valuable properties for medicine and materials science.

Contribution of this compound Studies to Fundamental Chemical Knowledge

Investigations into the reactivity and properties of this compound can make significant contributions to our fundamental understanding of chemical principles.

Reaction Mechanisms: Studying the ring-opening reactions of the cyclopropyl group in the context of the strained azetidine ring can provide valuable insights into reaction mechanisms and the interplay of steric and electronic effects. The behavior of such a system can be compared to the ring-opening reactions of other cyclopropyl derivatives. nih.govbeilstein-journals.org

Stereochemistry: The stereoselective functionalization of the azetidine ring and the influence of the existing stereocenters on subsequent reactions can deepen our understanding of asymmetric synthesis and stereocontrol.

Conformational Analysis: The rigid nature of the azetidine ring makes it an excellent model system for conformational studies, providing data that can be used to refine computational models and improve our ability to predict the three-dimensional structures of molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-Benzhydryl-3-cyclopropylazetidin-3-ol, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via reductive amination or Mannich reaction, leveraging the reactivity of the azetidine ring and cyclopropane group. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and catalysts (e.g., sodium triacetoxyborohydride for reductive amination). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Assign peaks for benzhydryl protons (δ 7.2–7.4 ppm), cyclopropyl CH2 (δ 0.5–1.2 ppm), and azetidine NH/OH (broad signals).

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Answer :

- Purity Assessment : Use HPLC with C18 columns (acetonitrile/water mobile phase) to detect impurities. Compare retention times with reference standards .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to simulate NMR shifts and compare with experimental data .

- Iterative Refinement : Adjust synthetic protocols (e.g., reaction time, stoichiometry) to minimize side products .

Q. What strategies are recommended for evaluating the stability of this compound under varying experimental conditions?

- Answer :

- Stress Testing : Expose the compound to elevated temperatures (40–60°C), UV light, or acidic/basic conditions (pH 2–12). Monitor degradation via TLC or HPLC.

- Storage Optimization : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to moisture .

Q. How does the stereochemical configuration of the cyclopropyl group influence the compound’s reactivity in further derivatization?

- Answer :

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to determine absolute configuration.

- Reactivity Studies : Compare reaction outcomes (e.g., nucleophilic substitution rates) between stereoisomers. For example, cis-cyclopropyl derivatives may exhibit steric hindrance, affecting coupling reactions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.